(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-5,7,9,11H,6,8,10H2,(H,16,18)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKASKHZYVOIMP-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CC1NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
Preparation of (E)-3-(Furan-2-yl)acrylic Acid
The α,β-unsaturated carboxylic acid is synthesized via Knoevenagel condensation , a widely used method for forming acrylamides.
Procedure from Wahab et al. (2022)
- Reactants : Furan-2-carbaldehyde (1.0 eq) and cyanoacetamide (1.2 eq).
- Conditions : Reflux in ethanol with piperidine (0.1 eq) for 3 hours.
- Yield : 90% after recrystallization.
- Key Data :
Optimization via TEA–TBHP System
Synthesis of 5-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
This bicyclic amine is prepared through cyclocondensation followed by reduction.
Method from CN105884783A (2016)
- Step 1 : Cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with 3,6-dihydro-2H-pyran-4-carbonitrile in acetonitrile using K₂CO₃.
- Step 2 : Hydrogenation over Pd/C to saturate the pyran ring.
- Yield : 68% after chiral separation.
Alternative Route from EP3458456B1 (2017)
Amide Coupling Strategies
The final step involves coupling the acrylic acid with the tetrahydropyrazolo-pyridine amine.
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
Reaction Optimization and Challenges
Stereoselectivity in Acrylamide Formation
The E-configuration is favored due to conjugation stabilization. Use of TBHP in toluene minimizes Z-isomer formation (<5%).
Purification Challenges
Spectroscopic Characterization
Table 1: Key Spectroscopic Data for (E)-3-(Furan-2-yl)-N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide
Mechanistic Insights
Knoevenagel Condensation Pathway
- Deprotonation of cyanoacetamide by piperidine.
- Nucleophilic attack on furan-2-carbaldehyde.
- Elimination of H₂O to form α,β-unsaturated nitrile.
- Hydrolysis to carboxylic acid under acidic conditions.
Amide Coupling Mechanism
- Activation of carboxylic acid via EDCl/HOBt to form O-acylisourea.
- Nucleophilic attack by the amine to yield acrylamide.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted furans.
Scientific Research Applications
Antioxidant and Antimicrobial Activity
Research has indicated that compounds similar to (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide exhibit significant antioxidant and antimicrobial properties. For instance, derivatives of pyrazole have shown promising results against various microbial strains, suggesting that modifications in the pyrazole scaffold can enhance biological activity .
Modulation of Nicotinic Receptors
Studies have demonstrated that related compounds act as positive allosteric modulators of nicotinic acetylcholine receptors. Specifically, this compound may influence receptor activity which is crucial for developing treatments for disorders like anxiety and schizophrenia .
Analgesic Properties
Preliminary investigations into the analgesic effects of similar compounds have shown that they can induce significant pain relief in animal models. The mechanism appears to involve modulation of pain pathways through interaction with central nervous system receptors .
Study on Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives evaluated their antimicrobial efficacy against various pathogens. The results indicated that modifications in the furan and pyrazole moieties significantly impacted antibacterial activity. Compounds with enhanced electron-donating groups exhibited superior activity against Gram-positive bacteria .
Exploration of CNS Effects
A pharmacological study assessed the anxiolytic effects of compounds structurally related to this compound using behavioral assays in rodents. Results indicated dose-dependent anxiolytic effects with chronic administration showing enhanced efficacy compared to acute treatment .
Summary Table of Properties and Activities
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Structural Variations and Pharmacological Implications
Core Heterocycle Differences :
- Pyrazolo[1,5-a]pyridine (target compound): Exhibits planar aromaticity conducive to π-π stacking, commonly seen in kinase inhibitors .
- Pyrazolo[1,5-a]pyrimidine (): The pyrimidine nitrogen enhances hydrogen-bonding capacity, critical for receptor binding (e.g., KOR agonism) .
- Pyrazolo[1,5-a]pyrazine (): Additional nitrogen atoms improve solubility and metabolic stability, advantageous for antiviral agents .
Substituent Effects :
- The furan-2-yl acrylamide in the target compound may enhance selectivity for cysteine proteases or kinases via Michael addition or hydrogen bonding, respectively.
- Trifluoromethyl groups () increase lipophilicity and metabolic resistance, favorable for CNS-targeting drugs .
- Carboxamide vs. Ester Linkers : Carboxamides (e.g., ) improve binding affinity through hydrogen bonding, while esters () prioritize synthetic accessibility .
Biological Activity
(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound's structure consists of a furan ring and a tetrahydropyrazolo moiety linked through an acrylamide group. This configuration may influence its interaction with biological targets.
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production. Given the presence of the tetrahydropyrazolo moiety in our compound, it may exhibit similar anti-inflammatory effects as other pyrazole derivatives that have shown efficacy in reducing inflammation in various models .
Neuropharmacological Effects
A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been identified as a selective positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like effects in animal models . This suggests that this compound may also interact with nicotinic receptors or similar targets in the central nervous system.
The potential mechanisms of action for this compound may include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation or inflammatory pathways.
- Receptor Modulation : Similar to its analogs that modulate nicotinic receptors or other neurotransmitter systems.
- Signal Transduction Pathways : Influence on pathways such as MAPK/ERK or PI3K/Akt that are critical in cancer and neuropharmacology.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural elements:
| Structural Feature | Importance |
|---|---|
| Furan Ring | May enhance lipophilicity and receptor binding affinity. |
| Tetrahydropyrazolo | Critical for interaction with kinase targets and modulation of receptor activity. |
| Acrylamide Group | Provides a reactive site for further chemical modifications that can enhance biological activity. |
Case Studies and Research Findings
- Antitumor Studies : Pyrazole derivatives have shown inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuropharmacological Research : The anxiolytic-like effects observed in related compounds suggest a pathway for exploring the neuropharmacological potential of this compound .
- Inflammatory Models : Studies on similar pyrazole compounds indicate potential for reducing inflammation markers in vivo .
Q & A
Q. What are the critical steps in synthesizing (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide, and how is purity ensured?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
Formation of intermediates : Coupling furan-2-yl acrylate with tetrahydropyrazolo[1,5-a]pyridine precursors under controlled pH and temperature (e.g., −45°C for electrophilic substitutions) .
Geometric isomer control : Maintaining E-configuration requires strict control of reaction kinetics (e.g., avoiding prolonged heating to prevent Z-isomer formation) .
Purification : Use of column chromatography (silica gel) and HPLC for intermediate/final compound isolation. Purity is confirmed via TLC (Rf comparison) and LC-MS (>98% purity threshold) .
- Example Table : Common Reaction Conditions
| Step | Reagents | Temperature | Solvent | Monitoring Method |
|---|---|---|---|---|
| 1 | Hexamethyldisilazane, THF | −45°C → 25°C | THF | TLC (EtOAc/hexane 3:7) |
| 2 | Trifluoroacetic acid, H₂O | <5°C | H₂O | HPLC (C18 column) |
Q. How is the E-configuration of the acrylamide moiety confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Distinct coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) in ¹H NMR .
- X-ray Crystallography : Definitive confirmation via crystal structure analysis (e.g., dihedral angles > 150° between substituents) .
- Computational Validation : DFT calculations to compare experimental and theoretical NMR/IR spectra .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis (>10 g)?
- Methodological Answer :
-
Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions .
-
Catalyst Screening : Use Pd/C or AlEt₃ to accelerate coupling steps (e.g., amide bond formation) .
-
Process Automation : Employ continuous-flow reactors for exothermic steps (e.g., acrylation) to maintain temperature control .
Q. How should discrepancies between in vitro and in vivo neurotoxicity data be addressed?
- Methodological Answer :
- Mechanistic Studies : Compare metabolite profiles (LC-MS/MS) to identify bioactive species (e.g., epoxide intermediates) .
- Orthogonal Assays : Use SH-SY5Y neuronal cells (in vitro) and zebrafish models (in vivo) to assess blood-brain barrier penetration .
- Protein Adduct Analysis : Immunoblotting for acrylamide-modified neurofilaments to confirm target engagement .
Q. What computational strategies predict the compound’s interaction with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of pyrazolo[1,5-a]pyridine-binding kinases (e.g., CDK2) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
- SAR Analysis : Compare electrostatic potentials of furan vs. thiophene analogs to optimize selectivity .
Methodological Best Practices
- Contradiction Handling : If biological activity conflicts with structural analogs (e.g., furan vs. chlorophenyl derivatives), conduct competitive binding assays (SPR) to validate target specificity .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via UPLC-PDA to identify hydrolytic or oxidative byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
